6-Amino-5-nitroso-2-thiouracil-13C,15N 6-Amino-5-nitroso-2-thiouracil-13C,15N
Brand Name: Vulcanchem
CAS No.: 1246814-68-5
VCID: VC0030913
InChI: InChI=1S/C4H4N4O2S/c5-2-1(8-10)3(9)7-4(11)6-2/h(H4,5,6,7,9,11)/i2+1,8+1
SMILES: C1(=C(NC(=S)NC1=O)N)N=O
Molecular Formula: C4H4N4O2S
Molecular Weight: 174.147

6-Amino-5-nitroso-2-thiouracil-13C,15N

CAS No.: 1246814-68-5

Cat. No.: VC0030913

Molecular Formula: C4H4N4O2S

Molecular Weight: 174.147

* For research use only. Not for human or veterinary use.

6-Amino-5-nitroso-2-thiouracil-13C,15N - 1246814-68-5

Specification

CAS No. 1246814-68-5
Molecular Formula C4H4N4O2S
Molecular Weight 174.147
IUPAC Name 6-amino-5-(oxoamino)-2-sulfanylidene-(613C)1H-pyrimidin-4-one
Standard InChI InChI=1S/C4H4N4O2S/c5-2-1(8-10)3(9)7-4(11)6-2/h(H4,5,6,7,9,11)/i2+1,8+1
Standard InChI Key UOWCFGBLAMCSFY-RETHMIJMSA-N
SMILES C1(=C(NC(=S)NC1=O)N)N=O

Introduction

Chemical Properties and Structure

Basic Chemical Information

6-Amino-5-nitroso-2-thiouracil-13C,15N is characterized by its pyrimidine ring structure with specific functional groups and isotopic labeling. The compound features a pyrimidine ring with an amino group at position 6, a nitroso group at position 5, and a thiocarbonyl group at position 2. The strategic incorporation of carbon-13 and nitrogen-15 isotopes enhances its utility in spectroscopic applications, particularly in NMR studies.

PropertyValue
CAS Number1246814-68-5
Molecular FormulaC3¹³CH4N3¹⁵NO2S
Molecular Weight174.15 g/mol
AppearanceBrown Solid
SolubilityAqueous Sodium Hydroxide
SMILES NotationN[13C]1=C([15N]=O)C(=O)NC(=S)N1
Unlabeled CAS Number1672-48-6

Structural Features

The structure of 6-Amino-5-nitroso-2-thiouracil-13C,15N is particularly notable for its specific isotopic labeling pattern. The compound contains a carbon-13 atom at a specific position in the pyrimidine ring and a nitrogen-15 atom in the nitroso group . This strategic isotopic labeling enhances its utility in NMR spectroscopy by providing distinct spectral signatures that can be tracked through various biochemical processes.

The compound's structure includes both hydrogen-bond donors and acceptors, allowing it to form complexes with various molecules including heavy metal ions . These complexing properties contribute to the compound's versatility in both analytical chemistry and biochemical research applications.

Synthesis and Preparation

Synthetic Route

The synthesis of 6-Amino-5-nitroso-2-thiouracil-13C,15N follows a multi-step process that begins with isotopically labeled precursors. As detailed in several research protocols, the process typically involves:

  • A sodium ethoxide mediated cyclization of ethyl cyanoacetate with [¹³C]-thiourea to form [2-¹³C]-6-amino-2-thiouracil .

  • Subsequent nitrosylation using Na¹⁵NO₂ (sodium [¹⁵N]-nitrite), which installs the ¹⁵N label at the nitroso group position .

This yields [2-¹³C, 5-¹⁵N]-6-amino-5-nitroso-2-thioxo-2,3-dihydropyrimidin-4(3H)-one, which is the systematic name for 6-Amino-5-nitroso-2-thiouracil-13C,15N .

Detailed Synthesis Procedure

The specific synthesis protocol, as described in research literature, involves the following steps:

  • Compound 1 (6.76 g, 46.89 mmol) is suspended in 1 N hydrochloric acid (135 cm³) .

  • A solution of sodium [¹⁵N]-nitrite (3.45 g, 49.23 mmol) in water (41 cm³) is added to the suspension .

  • The reaction is cooled to 0°C with an ice bath and stirred at this temperature for 5 hours until a red precipitate forms .

  • The solid is vacuum filtered and washed successively with cold water (50 cm³) and ethanol (50 cm³) to yield the pure compound as a red powder .

  • The yield from this process is typically around 7.35 g (90%) .

The resulting compound can be characterized using ¹H NMR spectroscopy, which shows characteristic signals at δ = 12.56 (s, 1H, N(3)H), 11.23 (s, 1H, N(1)H), and 7.71 (s, 2H, N(6)H₂) ppm .

Analytical Characterization

NMR Spectroscopy Data

The NMR spectroscopy data for 6-Amino-5-nitroso-2-thiouracil-13C,15N provides essential information about its structure and purity. The ¹H NMR spectrum (300 MHz, DMSO-d₆) shows distinct signals that confirm the presence of the amino group and the NH groups in the pyrimidine ring :

  • δ = 12.56 (s, 1H, N(3)H)

  • δ = 11.23 (s, 1H, N(1)H)

  • δ = 7.71 (s, 2H, N(6)H₂) ppm

These spectral features are consistent with the expected structure and confirm the successful synthesis of the compound .

Physical Properties

The physical characteristics of 6-Amino-5-nitroso-2-thiouracil-13C,15N include:

PropertyDescription
AppearanceBrown Solid
SolubilitySoluble in Aqueous Sodium Hydroxide
StabilityLimited data available
Storage ConditionsStandard laboratory conditions recommended

The compound's distinctive brown color is a characteristic physical property that helps in visual identification during synthesis and purification processes .

Applications in Research

NMR Spectroscopy Applications

The primary application of 6-Amino-5-nitroso-2-thiouracil-13C,15N is in NMR spectroscopy studies, where it serves as a valuable tool for the structural and functional analysis of RNA and other biomolecules . The incorporation of carbon-13 and nitrogen-15 isotopes provides several advantages in NMR studies:

  • Enhanced spectral resolution due to the distinct chemical shifts of the isotopically labeled atoms .

  • Reduced spectral crowding, which is particularly beneficial for the analysis of large biomolecules .

  • Simplified resonance assignment in complex biomolecular structures .

  • Improved sensitivity for the detection of specific molecular interactions and dynamics .

These properties make 6-Amino-5-nitroso-2-thiouracil-13C,15N particularly valuable for studies of RNA structure, dynamics, and ligand interactions .

Role in Biochemical Research

Beyond its applications in NMR spectroscopy, 6-Amino-5-nitroso-2-thiouracil-13C,15N plays important roles in various biochemical research areas:

  • It serves as a precursor in the synthesis of isotopically labeled adenine and other nucleobases .

  • It contributes to the production of labeled ATP for RNA analysis .

  • The compound functions as an intermediate in chemo-enzymatic synthesis pathways for labeled nucleotides .

  • It can form complexes with heavy metal ions, suggesting potential applications in metal-binding studies .

These diverse applications highlight the significance of 6-Amino-5-nitroso-2-thiouracil-13C,15N in both analytical chemistry and biochemical research.

ManufacturerProduct NumberPackagingPrice (USD)Reference
TRCA61845710mg$120
Usbiological00242410mg$403
Medical Isotopes, Inc.CN1980910mg$860
Medical Isotopes, Inc.CN19809100mg$1,880
Biomall (TRC)A618457-100mg100mg₹246,332 (approximately $2,950)

These price variations reflect differences in purity, isotopic enrichment levels, and manufacturing processes among suppliers .

Related Compounds and Derivatives

Structural Analogues

Several structural analogues of 6-Amino-5-nitroso-2-thiouracil-13C,15N exist, each with its own specific applications in research:

  • 6-Amino-5-nitro-2-thio-uracil-13C2,15N (CAS: 1330266-31-3) - A related compound featuring a nitro group instead of a nitroso group .

  • 6-Amino-2-thiouracil - The non-isotopically labeled parent compound, which serves as a precursor in the synthesis of the labeled variant .

  • Various other isotopically labeled thiouracil derivatives used in metabolic studies and structural biology research .

These structural analogues provide researchers with a range of tools for specific applications in biochemical and structural studies.

Incorporation into Larger Biomolecules

6-Amino-5-nitroso-2-thiouracil-13C,15N serves as a valuable intermediate in the synthesis of isotopically labeled nucleotides and RNA segments . Research has demonstrated its utility in:

  • The chemo-enzymatic synthesis of [2-13C, 7-15N]-ATP for NMR analysis of RNA .

  • The preparation of atom-specifically labeled building blocks for incorporation into RNA via T7 RNA polymerase-based in vitro transcription .

  • The synthesis of other isotopically labeled nucleobases for structural studies of nucleic acids .

These applications highlight the compound's significance as a key intermediate in the preparation of labeled biomolecules for various research applications.

Future Research Directions

Emerging Technologies and Methods

As analytical technologies continue to advance, new applications for 6-Amino-5-nitroso-2-thiouracil-13C,15N are likely to emerge:

  • Integration with emerging mass spectrometry techniques for enhanced sensitivity in metabolite detection .

  • Combination with advanced imaging technologies for visualizing nucleotide incorporation and metabolism in living systems .

  • Development of novel labeling strategies that incorporate this compound into more complex biomolecular structures .

These emerging technologies suggest a promising future for the continued relevance and utility of 6-Amino-5-nitroso-2-thiouracil-13C,15N in biochemical research.

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